molecular formula C20H27BrN2 B14168123 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide CAS No. 4269-86-7

1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide

Cat. No.: B14168123
CAS No.: 4269-86-7
M. Wt: 375.3 g/mol
InChI Key: FAAWZTPRMKWNCL-UHFFFAOYSA-M
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Description

1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide is a quaternary ammonium compound with a unique structure that combines a piperidinium ring with a diphenylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide typically involves the reaction of 1-methylpiperidine with 2-(diphenylamino)ethyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide site, using reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperidinium compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

    Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with specific enzymes and receptors, inhibiting their activity and affecting cellular processes.

Molecular Targets and Pathways:

    Membrane Proteins: Disruption of membrane proteins can lead to cell death.

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Interaction with cell surface receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

    Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic.

    Cetylpyridinium Chloride: Used in oral hygiene products for its antimicrobial properties.

    Tetraethylammonium Bromide: Known for its use in phase transfer catalysis.

Properties

CAS No.

4269-86-7

Molecular Formula

C20H27BrN2

Molecular Weight

375.3 g/mol

IUPAC Name

N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-N-phenylaniline;bromide

InChI

InChI=1S/C20H27N2.BrH/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3;1H/q+1;/p-1

InChI Key

FAAWZTPRMKWNCL-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CCN(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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